![molecular formula C9H6BrNO2 B3228134 2-(Bromomethyl)-5-cyanobenzoic acid CAS No. 1261671-00-4](/img/structure/B3228134.png)
2-(Bromomethyl)-5-cyanobenzoic acid
Overview
Description
2-(Bromomethyl)-5-cyanobenzoic acid is an important organic compound that is widely used in scientific research. It is a member of the benzoic acid family and is commonly referred to as BMCA. The compound has a molecular formula of C9H6BrNO2 and a molecular weight of 244.06 g/mol. BMCA is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
Mechanism of Action
The mechanism of action of BMCA is not well understood, but it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. BMCA has been shown to inhibit the activity of cathepsin K, a protease that is involved in bone resorption. It has also been shown to inhibit the activity of glycogen synthase kinase 3β, a kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BMCA has various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cathepsin K, leading to a decrease in bone resorption. BMCA has also been shown to inhibit the activity of glycogen synthase kinase 3β, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, BMCA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BMCA has several advantages for lab experiments, including its ease of synthesis, its versatility as a building block for other compounds, and its unique properties. However, there are also some limitations to using BMCA in lab experiments. For example, it has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, BMCA can be toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving BMCA. One area of research is the development of new compounds based on BMCA that have improved biological activities. Another area of research is the investigation of the mechanism of action of BMCA and its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, there is a need for more studies on the toxicity of BMCA and its potential side effects in humans.
Scientific Research Applications
BMCA is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BMCA is commonly used as a building block for the synthesis of other compounds, including benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have various biological activities, including antimicrobial, antifungal, and antitumor properties.
properties
IUPAC Name |
2-(bromomethyl)-5-cyanobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCNOBKTWGCYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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